4-(3-ETHOXY-4-HYDROXYPHENYL)-7-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
4-(3-Ethoxy-4-hydroxyphenyl)-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of octahydroquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Octahydroquinoline Core: The initial step involves the cyclization of appropriate precursors to form the octahydroquinoline core. This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.
Introduction of the Ethoxy and Hydroxyphenyl Groups: The ethoxy and hydroxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. This involves the reaction of the octahydroquinoline core with ethoxy and hydroxyphenyl reagents under controlled conditions.
Incorporation of the Thiophene Ring: The thiophene ring can be incorporated through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated octahydroquinoline derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxy-4-hydroxyphenyl)-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-(3-Ethoxy-4-hydroxyphenyl)-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethoxy-4-hydroxyphenyl)-1,2,3,4-tetrahydroquinoline-2,5-dione: Lacks the thiophene ring and has a different degree of saturation.
7-(Thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: Lacks the ethoxy and hydroxyphenyl groups.
Uniqueness
4-(3-Ethoxy-4-hydroxyphenyl)-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the ethoxy, hydroxyphenyl, and thiophene groups makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-2-26-18-10-12(5-6-16(18)23)14-11-20(25)22-15-8-13(9-17(24)21(14)15)19-4-3-7-27-19/h3-7,10,13-14,23H,2,8-9,11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVJFZNRGDHUFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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